N-[1-(4-chloro-phenyl)-ethyl]-formamide
Overview
Description
N-[1-(4-chloro-phenyl)-ethyl]-formamide, also known as CEF, is a chemical compound that has been widely used in scientific research. It is a formamide derivative that has been synthesized using various methods. CEF has shown promising results in various biochemical and physiological studies, making it a popular compound in the field of research.
Mechanism of Action
N-[1-(4-chloro-phenyl)-ethyl]-formamide works by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-[1-(4-chloro-phenyl)-ethyl]-formamide has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, N-[1-(4-chloro-phenyl)-ethyl]-formamide has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(4-chloro-phenyl)-ethyl]-formamide in lab experiments is its ability to inhibit the activity of acetylcholinesterase, making it a useful tool in studying the effects of acetylcholine on cognitive function and memory. However, one of the limitations of using N-[1-(4-chloro-phenyl)-ethyl]-formamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-[1-(4-chloro-phenyl)-ethyl]-formamide. One potential area of research is the development of new drugs based on the structure of N-[1-(4-chloro-phenyl)-ethyl]-formamide. Additionally, further studies are needed to determine the long-term effects of N-[1-(4-chloro-phenyl)-ethyl]-formamide on cognitive function and memory. Finally, more research is needed to determine the potential toxicity of N-[1-(4-chloro-phenyl)-ethyl]-formamide and its effects on other physiological systems.
Scientific Research Applications
N-[1-(4-chloro-phenyl)-ethyl]-formamide has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes. It has been found to be particularly effective in inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been linked to improved cognitive function and memory.
properties
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHXBSSJPVBUNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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